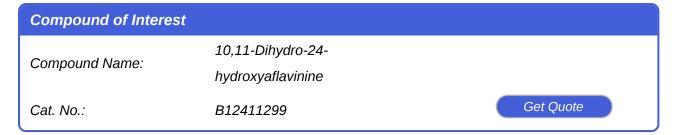


## Unveiling the Spectroscopic Signature of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data for **10,11-Dihydro-24-hydroxyaflavinine**, a notable anti-insectan metabolite. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols utilized for its characterization. This information is critical for researchers engaged in natural product synthesis, characterization, and drug discovery.

## **Core Spectroscopic Data**

The structural elucidation of **10,11-Dihydro-24-hydroxyaflavinine**, first identified from the ascostromata of Eupenicillium crustaceum, relies on a combination of one- and two-dimensional NMR techniques and mass spectrometry. The data presented here is foundational for the verification and further investigation of this indole diterpenoid.

#### Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula and provides insights into the compound's structure through fragmentation analysis.

lon	Observed m/z	Calculated m/z	Molecular Formula
[M+H] <sup>+</sup>	424.3216	424.3215	C28H42NO2



Table 1: High-Resolution Mass Spectrometry Data for **10,11-Dihydro-24-hydroxyaflavinine**.

#### **Nuclear Magnetic Resonance (NMR) Data**

The <sup>1</sup>H and <sup>13</sup>C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the molecule. The assignments are based on a comprehensive analysis of COSY, HMQC, and HMBC correlations.



Position	<sup>13</sup> C (δ)	¹H (δ, mult, J in Hz)
2	40.2	1.65 (m), 1.85 (m)
3	18.9	1.40 (m), 1.55 (m)
4	34.5	-
5	53.1	1.95 (m)
6	21.7	1.50 (m), 1.60 (m)
7	40.8	1.75 (m)
8	49.2	3.15 (d, 10.5)
9	57.1	-
10	38.1	1.90 (m)
11	29.8	1.25 (m), 1.45 (m)
12	121.2	7.30 (d, 8.0)
13	125.8	-
14	118.0	7.05 (t, 7.5)
15	119.5	7.10 (t, 7.5)
16	111.2	7.55 (d, 8.0)
17	136.4	-
18	109.8	6.80 (s)
19	138.2	-
20	34.2	-
21	28.1	1.20 (s)
22	22.0	1.15 (s)
23	42.1	2.10 (m)
24	71.3	3.80 (dd, 10.0, 5.0)



25	29.9	1.25 (s)
26	26.8	1.30 (s)
27	15.2	0.85 (d, 7.0)
28	16.5	0.95 (d, 7.0)
NH	-	8.10 (br s)

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Data for **10,11-Dihydro-24-hydroxyaflavinine** (500 MHz for <sup>1</sup>H, 125 MHz for <sup>13</sup>C, in CDCl<sub>3</sub>).

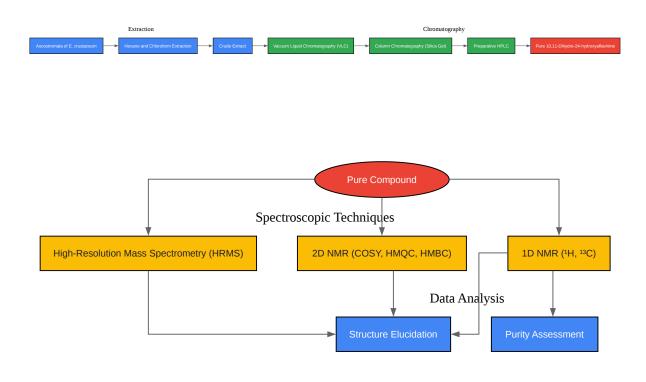
## **Experimental Protocols**

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following outlines the methodologies for the isolation and characterization of **10,11-Dihydro-24-hydroxyaflavinine**.

#### **Isolation and Purification**

The process of obtaining pure **10,11-Dihydro-24-hydroxyaflavinine** from its natural source involves several key steps, as illustrated in the workflow below.





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